molecular formula C21H27N3O4S B6493482 2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide CAS No. 897621-53-3

2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

Cat. No.: B6493482
CAS No.: 897621-53-3
M. Wt: 417.5 g/mol
InChI Key: VKNYWGJQWABFAS-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a synthetic acetamide derivative characterized by a 2-methylphenoxy group attached to the acetamide core and a sulfonylethyl linker connected to a 4-phenylpiperazine moiety. The 2-methylphenoxy group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics, while the sulfonyl group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-18-7-5-6-10-20(18)28-17-21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNYWGJQWABFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions. The compound’s interaction with α1-ARs could potentially modulate these conditions.

Result of Action

The interaction of the compound with α1-ARs results in a less inflammatory phenotype with reduced production of certain pathogenic cytokines. This suggests that the compound could potentially be used in the treatment of conditions associated with inflammation.

Comparison with Similar Compounds

Key Observations:

Phenoxy Group Variations: The target compound’s 2-methylphenoxy group differs from 3c (phenoxy) and 3a (naphthalen-1-yl) in steric bulk and electronic effects. In QSAR studies, substituents like naphthalen-1-yl (3a) showed higher α-glucosidase inhibition (IC₅₀ = 69 µM) compared to phenoxy (3c, IC₅₀ = 74 µM), suggesting bulkier groups enhance activity . The 2-methyl group in the target compound may balance lipophilicity and steric hindrance.

Sulfonyl-Linked Piperazine Groups: The 4-phenylpiperazinylsulfonyl group in the target compound contrasts with 4-methylpiperidinylsulfonyl () and 4-methylbenzenesulfonylpiperazinyl (). Piperazine rings (vs. For example, phenylpiperazine derivatives often exhibit serotonin receptor affinity, as seen in antipsychotic agents .

Substituent Position Effects: In , a 3-methylphenoxy group is linked to a 4-chlorophenyl and 4-methylpiperazinyl group, while the target compound uses 2-methylphenoxy and 4-phenylpiperazine. Ortho-substituted phenoxy groups (e.g., 2-methyl) may introduce steric effects that alter binding compared to para-substituted analogs .

In Vivo Efficacy :

  • Compounds like 3a and 3c demonstrated hypoglycemic effects in rodent models (~20–25% blood sugar reduction at 100 mg/kg), highlighting the role of acetamide derivatives in metabolic disorders . The target compound’s sulfonylethyl-piperazine linker may further optimize bioavailability for similar applications.

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